1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-pyrrolidine-2-carboxylic acid
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Overview
Description
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C11H10ClF3N2O2 and its molecular weight is 294.66 g/mol. The purity is usually 95%.
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Scientific Research Applications
Functionalization and Derivatives
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-pyrrolidine-2-carboxylic acid and its derivatives play a significant role in the field of organic synthesis. A study by Cottet, Marull, Mongin, Espinosa, and Schlosser (2004) focused on the functionalization of chloro-, bromo-, and iodo(trifluoromethyl)pyridines, including the conversion of 3-chloro-2-(trifluoromethyl)pyridine into various carboxylic acids (Cottet et al., 2004).
Structural and Crystallographic Studies
The compound's structural aspects have been examined through crystallography. Ye and Tanski (2020) studied the crystal structure of a closely related compound, 5-(trifluoromethyl)picolinic acid monohydrate, revealing insights into hydrogen-bonding networks which can be relevant for understanding similar structures (Ye & Tanski, 2020).
Synthesis of Novel Derivatives
In another study, Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, and Mickevičius (2019) synthesized novel derivatives of a similar compound, 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, and evaluated their antioxidant activity. This demonstrates the potential of this compound in synthesizing biologically active derivatives (Tumosienė et al., 2019).
Esterification Processes
The compound's role in esterification processes is highlighted by Takimoto, Inanaga, Katsuki, and Yamaguchi (1981), who used related pyridine carboxylic acids in esterification reactions, indicating potential applications in organic synthesis (Takimoto et al., 1981).
Insecticidal Activity
An interesting application in the field of insecticides was explored by Liu, Feng, Liu, and Zhang (2006), where a compound containing similar structural elements was investigated for potential insecticidal activity (Liu, Feng, Liu, & Zhang, 2006).
Luminescent Properties in Rare Earth Complexes
The compound's derivatives were also explored for their luminescent properties in rare earth complexes, as studied by Ye, Wei, Sheng, Chen, and Hua (2013), indicating potential applications in material sciences (Ye et al., 2013).
Mechanism of Action
Target of Action
Trifluoromethylpyridines, a class of compounds to which this molecule belongs, are known to be used in the agrochemical and pharmaceutical industries . They are thought to interact with various biological targets, depending on their specific structural motifs .
Mode of Action
It is known that the biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It is known that trifluoromethylpyridine derivatives can have a wide range of effects on biochemical pathways, depending on their specific structural motifs and the biological targets they interact with .
Pharmacokinetics
The pharmacokinetic properties of a compound are influenced by its chemical structure and physicochemical properties, including its interactions with biological targets .
Result of Action
It is known that trifluoromethylpyridine derivatives can have a wide range of effects at the molecular and cellular level, depending on their specific structural motifs and the biological targets they interact with .
Action Environment
It is known that the biological activity of a compound can be influenced by various environmental factors, including temperature, ph, and the presence of other molecules .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3N2O2/c12-7-4-6(11(13,14)15)5-16-9(7)17-3-1-2-8(17)10(18)19/h4-5,8H,1-3H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKOCGWNMDEHQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.